molecular formula C10H6BrN3 B1400805 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile CAS No. 1184544-36-2

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1400805
CAS No.: 1184544-36-2
M. Wt: 248.08 g/mol
InChI Key: GNJHOGJNHBJBPP-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6BrN3 . It is used in the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a benzonitrile group via a bromine atom . The exact 3D conformer information is not available in the retrieved data.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Studies

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile and related compounds have been extensively studied for their unique chemical structures and potential applications in various fields, including material science and medicinal chemistry. Gloria Sairem et al. (2012) explored the synthesis and structural characterization of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes, utilizing ligands derived from similar pyrazole compounds. These complexes were characterized by IR, 1H NMR, and XRD studies, confirming the presence of the nitrile group as a free pendant, not involved in complexation (Sairem et al., 2012).

Molecular Structures and Spectroscopy

R. Bharathi and N. Santhi (2017) conducted combined experimental and theoretical studies on the molecular structures and spectroscopy of pyrazole compounds similar to this compound. Through NBO, FT-IR, HOMO-LUMO, and NLO analyses, they provided insights into the optoelectronic properties and molecular architecture of these compounds, highlighting their potential in material science (Bharathi & Santhi, 2017).

Synthesis and Characterization of Pyrazole Derivatives

Rodrigo Faundez-Gutierrez et al. (2014) focused on the synthesis and characterization of pyrazole derivatives, which are structurally related to this compound. These compounds were analyzed for their potential applications as ligands in inorganic chemistry, utilizing various analytical and spectroscopic methods to characterize the prepared systems (Faundez-Gutierrez et al., 2014).

Safety and Hazards

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound .

Biochemical Analysis

Biochemical Properties

4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor This interaction is crucial as it can modulate the enzyme’s activity, impacting metabolic processes involving alcohols

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of acetylcholinesterase, suggesting potential neuroprotective properties . These effects can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as liver alcohol dehydrogenase, inhibiting their activity . This inhibition can lead to downstream effects on metabolic pathways and gene expression. Additionally, the compound’s structure allows it to interact with other proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It primarily affects pathways related to alcohol metabolism due to its inhibitory effects on liver alcohol dehydrogenase This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJHOGJNHBJBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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